5-Hydroxypiperidin-2-one

solubility formulation procurement specification

5-Hydroxypiperidin-2-one (CAS 19365-07-2, C5H9NO2, MW 115.13) is a chiral δ‑lactam that carries a hydroxyl group at the 5‑position of the piperidin‑2‑one ring. It serves as a key intermediate in the synthesis of HIV protease inhibitors, γ‑secretase modulators, and the JAK inhibitor tofacitinib.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 19365-07-2
Cat. No. B102186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypiperidin-2-one
CAS19365-07-2
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1O
InChIInChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)
InChIKeyGPRZVNYVEZZOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxypiperidin-2-one (CAS 19365-07-2): Chemical Identity and Core Properties for Procurement Decisions


5-Hydroxypiperidin-2-one (CAS 19365-07-2, C5H9NO2, MW 115.13) is a chiral δ‑lactam that carries a hydroxyl group at the 5‑position of the piperidin‑2‑one ring. It serves as a key intermediate in the synthesis of HIV protease inhibitors, γ‑secretase modulators, and the JAK inhibitor tofacitinib [1]. The structure provides two hydrogen‑bond donors (HBD), two acceptors (HBA), and an XLogP3 of –1.0, which together define its physicochemical space for drug‑like molecules [2].

Why 5‑Hydroxypiperidin‑2‑one Cannot Simply Be Replaced by Piperidin‑2‑one or 5‑Hydroxypiperidine


Removing the C5 hydroxyl (piperidin‑2‑one) eliminates both a hydrogen‑bond donor and acceptor, lowering aqueous solubility by ~3 % and sharply reducing the compound’s ability to engage bidentate interactions with biological targets [1]. Conversely, switching to 5‑hydroxypiperidine removes the lactam carbonyl, altering the ring’s electronics and its preferred molecular geometry. These differences are sufficient to change the outcome of stereoselective syntheses (e.g., tofacitinib) where the chiral centre at C5 is essential for setting downstream stereochemistry [2].

Quantitative Differentiation Evidence: 5‑Hydroxypiperidin‑2‑one vs. Closest Analogues


Aqueous Solubility: 5‑Hydroxypiperidin‑2‑one vs. Piperidin‑2‑one

5‑Hydroxypiperidin‑2‑one shows an aqueous solubility of approximately 282 g L⁻¹ at 25 °C . The unsubstituted piperidin‑2‑one (2‑piperidone, CAS 675‑20‑7) has a reported solubility of 291 g L⁻¹ under the same conditions [1]. The ~3 % decrease is consistent with the additional hydroxyl group altering the solute‑solvent hydrogen‑bond network.

solubility formulation procurement specification

Lipophilicity (XLogP3): Impact on Drug‑Design Physicochemical Space

The computed XLogP3 of 5‑hydroxypiperidin‑2‑one is –1.0 [1], whereas piperidin‑2‑one has an XLogP3 of –0.28 [2]. The difference of 0.72 log units translates to a 5.2‑fold greater preference for the aqueous phase, meaning the hydroxylated scaffold offers significantly lower lipophilicity for lead‑optimisation programmes that require reduced logP.

lipophilicity drug design ADME

Hydrogen‑Bond Donor/Acceptor Count: Molecular Recognition and Target Engagement

5‑Hydroxypiperidin‑2‑one provides two HBD and two HBA groups (carbinol O–H, lactam N–H, and the carbonyl oxygen) [1]. Piperidin‑2‑one offers only one HBD and one HBA [2]. The extra HBD/HBA pair permits bidentate interactions with aspartyl protease active sites, a feature that has been directly exploited in the design of HIV‑protease inhibitors where the C5‑OH mimics the tetrahedral intermediate formed during peptide bond hydrolysis [3].

hydrogen bonding molecular recognition structure‑based design

Enantiopure Starting Material Eliminates Chiral Resolution: Tofacitinib Synthesis Route

A route to tofacitinib that starts from enantiopure (5S)‑5‑hydroxypiperidin‑2‑one proceeds in 10 steps with an overall yield of 9.5 % [1]. By contrast, classical routes that rely on racemic 5‑hydroxypiperidin‑2‑one and subsequent chiral resolution lose at least 50 % of material in the resolution step alone, effectively halving the attainable yield before purification . Using the pre‑resolved single enantiomer therefore maximizes throughput and atom economy.

enantioselective synthesis process chemistry tofacitinib

Storage Stability: Lactam vs. Piperidine Salt Form

5‑Hydroxypiperidin‑2‑one is stable as the free base when stored in a cool, dry place . In contrast, 5‑hydroxypiperidine is hygroscopic and is routinely supplied as a hydrochloride salt to maintain purity; inadvertent exposure to moisture can lead to weight‑gain and degradation of the free amine . The lactam’s inherent stability simplifies inventory management and reduces the risk of potency drift.

stability supply chain logistics

Optimal Application Domains for 5‑Hydroxypiperidin‑2-one Based on Quantitative Evidence


Stereoselective Synthesis of JAK Inhibitors (e.g., Tofacitinib)

Enantiopure (5S)‑5‑hydroxypiperidin‑2‑one directly installs the required C5 stereochemistry that defines the activity of tofacitinib. Using the pre‑resolved compound eliminates the chiral resolution step, doubling the effective yield relative to racemic routes and saving significant costs in API manufacturing [1].

HIV‑Protease Inhibitor Lead Optimisation

The dual hydrogen‑bond donor/acceptor pattern of 5‑hydroxypiperidin‑2‑one enables bidentate binding to the catalytic aspartate dyad of HIV protease [2]. The scaffold’s lower logP (–1.0 vs. –0.28 for piperidin‑2‑one) also reduces lipophilicity‑driven off‑target effects, making it a preferred starting point for protease‑focused medicinal chemistry programmes.

γ‑Secretase Modulator Development for Alzheimer’s Disease

Piperidine‑derived γ‑secretase modulators rely on the 5‑hydroxyl group for key interactions that shift APP processing toward shorter Aβ species [3]. The compound’s built‑in H‑bond capacity and balanced solubility make it a reliable core scaffold for SAR exploration.

Chiral Pool Synthesis of Complex Natural Products

The ready availability of both enantiomers (CAS 102774‑92‑5 and 24211‑54‑9) in high purity enables their use as chiral pool starting materials. The scaffold has been translated into pipecolic acid derivatives and Prosopis alkaloids, demonstrating its versatility for generating stereochemically dense targets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxypiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.